2-Amino-4,5-dimethylbenzoic acid hydrochloride
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Overview
Description
2-Amino-4,5-dimethylbenzoic acid hydrochloride is an organic compound with the molecular formula C9H11NO2·HCl. It is a derivative of benzoic acid, characterized by the presence of amino and methyl groups on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethylbenzoic acid hydrochloride typically involves the nitration of 4,5-dimethylbenzoic acid, followed by reduction to form the amino group. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to avoid over-nitration. The reduction step involves the use of reducing agents such as iron powder and hydrochloric acid to convert the nitro group to an amino group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and reduction steps but is optimized for large-scale production with automated control systems to maintain reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dimethylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium nitrite and hydrochloric acid are used for diazotization, followed by coupling with phenols or amines.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of azo compounds when coupled with phenols or amines.
Scientific Research Applications
2-Amino-4,5-dimethylbenzoic acid hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dimethylbenzoic acid
- 4-Amino-2,6-dimethylbenzoic acid
- 3-Amino-4,5-dimethylbenzoic acid
Uniqueness
2-Amino-4,5-dimethylbenzoic acid hydrochloride is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its isomers. This unique structure allows for selective interactions in chemical and biological systems, making it valuable in various applications.
Properties
Molecular Formula |
C9H12ClNO2 |
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Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-amino-4,5-dimethylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-5-3-7(9(11)12)8(10)4-6(5)2;/h3-4H,10H2,1-2H3,(H,11,12);1H |
InChI Key |
GRUYXGPRCPWUKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)C(=O)O.Cl |
Origin of Product |
United States |
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